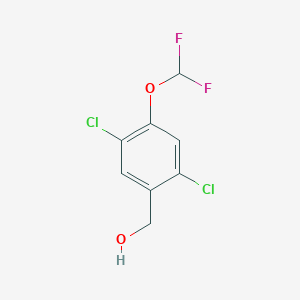
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol
Overview
Description
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol: is an organic compound with the molecular formula C8H6Cl2F2O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two chlorine atoms and one difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dichloro-4-(difluoromethoxy)benzaldehyde.
Reduction Reaction: The aldehyde group is reduced to an alcohol group using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Reaction Conditions: The reduction reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with efficient mixing and temperature control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Esterification: Acid chlorides or carboxylic acids in the presence of a catalyst like sulfuric acid (H2SO4) or pyridine.
Major Products:
Oxidation: 2,5-Dichloro-4-(difluoromethoxy)benzaldehyde or 2,5-Dichloro-4-(difluoromethoxy)benzoic acid.
Substitution: Various substituted benzyl alcohol derivatives.
Esterification: Esters of this compound.
Scientific Research Applications
2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and proteins that have active sites for alcohols.
Pathways Involved: The compound can participate in metabolic pathways involving oxidation and reduction reactions, influencing cellular processes.
Comparison with Similar Compounds
2,4-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)benzyl alcohol: Similar structure but lacks the chlorine atoms.
2,5-Dichlorobenzyl alcohol: Similar structure but lacks the difluoromethoxy group.
Uniqueness: 2,5-Dichloro-4-(difluoromethoxy)benzyl alcohol is unique due to the presence of both chlorine atoms and the difluoromethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
[2,5-dichloro-4-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-7(14-8(11)12)6(10)1-4(5)3-13/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPKABSRSMTWCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


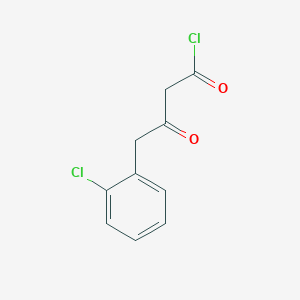
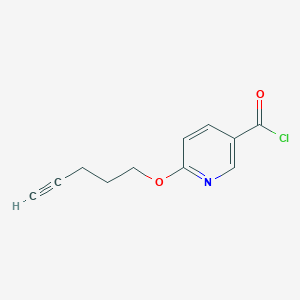
![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)



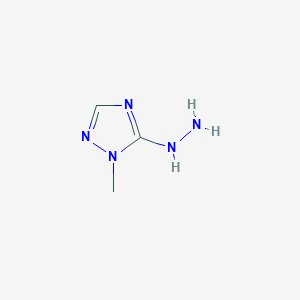

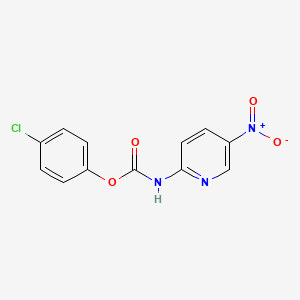

![[6-(But-2-ynyloxy)pyridin-3-yl]methylamine](/img/structure/B1413208.png)

![Ethyl 2-[(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl)sulfanyl]acetate](/img/structure/B1413214.png)

